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molecular formula C4H5F2N3O B8582058 5-(Difluoromethyl)-2-methyl-1H-1,2,4-triazol-3(2H)-one

5-(Difluoromethyl)-2-methyl-1H-1,2,4-triazol-3(2H)-one

Cat. No. B8582058
M. Wt: 149.10 g/mol
InChI Key: IOPYFWYRJAYPRD-UHFFFAOYSA-N
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Patent
US06762197B2

Procedure details

20 ml of toluene was added to 500 mg (5.61 mmol) of 2-methyl semicarbazide (produced in the same manner as in Reference Production Example 6), and to this mixture was added 808 mg (8.41 mmol) of difluoroacetic acid, and the mixture was stirred for 10 hours under reflux with heating. The reaction solution was cooled to room temperature, then, concentrated, and the residue was subjected to silica gel thin layer chromatography (eluant: chloroform/methanol=9/1 (v/v)), to obtain 305 mg of 5-difluoromethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one having a melting point of 141.2° C. in the form of colorless solid.
Quantity
808 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]([NH2:6])=[O:5])[NH2:3].[F:7][CH:8]([F:12])[C:9](O)=O>C1(C)C=CC=CC=1>[F:7][CH:8]([F:12])[C:9]1[NH:6][C:4](=[O:5])[N:2]([CH3:1])[N:3]=1

Inputs

Step One
Name
Quantity
808 mg
Type
reactant
Smiles
FC(C(=O)O)F
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
CN(N)C(=O)N
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced in the same manner as in Reference Production Example 6), and to this mixture
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
FC(C=1NC(N(N1)C)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 305 mg
YIELD: CALCULATEDPERCENTYIELD 36.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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